molecular formula C17H12F3NO3 B6316951 N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide CAS No. 278183-50-9

N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide

Cat. No.: B6316951
CAS No.: 278183-50-9
M. Wt: 335.28 g/mol
InChI Key: SAFNVYGNPPWVKC-UHFFFAOYSA-N
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Description

N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide is a compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a phthalimide moiety through an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide typically involves the reaction of 4-(trifluoromethoxy)benzyl bromide with phthalimide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. Additionally, the phthalimide moiety can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-2-[2-[4-(Trifluoromethyl)phenyl]ethyl]-phthalimide
  • N-2-[2-[4-(Methoxy)phenyl]ethyl]-phthalimide
  • N-2-[2-[4-(Chloromethoxy)phenyl]ethyl]-phthalimide

Uniqueness

N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[2-[4-(trifluoromethoxy)phenyl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO3/c18-17(19,20)24-12-7-5-11(6-8-12)9-10-21-15(22)13-3-1-2-4-14(13)16(21)23/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFNVYGNPPWVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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